1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with a complex structure It features a brominated phenyl ring substituted with ethoxyethoxy groups, attached to a diazinane-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple stepsThe final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy.
1-[5-chloro-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione: Chlorine atom replaces the bromine atom.
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazine-2,4-dione: Variation in the diazinane core structure.
Uniqueness
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and the presence of the diazinane-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H17BrN2O4 |
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Molecular Weight |
357.20 g/mol |
IUPAC Name |
1-[5-bromo-2-(2-ethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H17BrN2O4/c1-2-20-7-8-21-12-4-3-10(15)9-11(12)17-6-5-13(18)16-14(17)19/h3-4,9H,2,5-8H2,1H3,(H,16,18,19) |
InChI Key |
REPZHEQRTFXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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